3-cyclohexyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, and it’s often associated with cancer when overexpressed .
Mode of Action
This implies that the compound may bind to the kinase, inhibiting its activity and thus disrupting the signaling pathways it’s involved in .
Biochemical Pathways
By inhibiting the Serine/threonine-protein kinase pim-1, it could disrupt the normal functioning of these pathways, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential inhibitory effect on the serine/threonine-protein kinase pim-1, it’s likely that it could lead to reduced cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[4,3-b]pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process may be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo[4,3-b]pyridazines.
Scientific Research Applications
3-cyclohexyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as semiconductors.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 1,2,4-triazolo[4,3-b]pyridazine derivatives
Uniqueness
3-cyclohexyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the propanamide moiety may enhance its stability and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(13-6-15-4-2-1-3-5-15)22-17-9-7-16(8-10-17)18-11-12-19-23-21-14-25(19)24-18/h7-12,14-15H,1-6,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLSXYZFBGBDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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